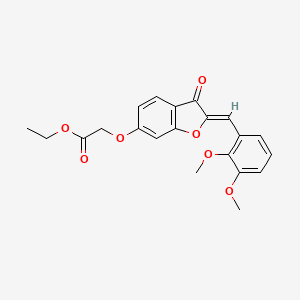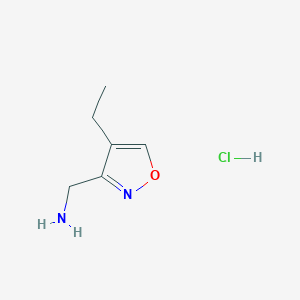![molecular formula C26H29N3O2 B2934747 Naphthalen-1-yl(4-(pyridin-4-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705842-00-7](/img/structure/B2934747.png)
Naphthalen-1-yl(4-(pyridin-4-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Naphthalen-1-yl(4-(pyridin-4-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone” is a complex organic compound. It contains a naphthalene moiety, a pyridine ring, and a bipiperidine structure, which are all fused together. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the naphthalene moiety could be introduced via a Friedel-Crafts acylation or alkylation. The pyridine ring could be formed via a Chichibabin pyridine synthesis. The bipiperidine structure could be introduced via a reductive amination .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The naphthalene and pyridine rings are aromatic, meaning they have a cyclic, planar structure with conjugated pi bonds. The bipiperidine structure would add additional complexity, as it contains two piperidine rings linked by a single bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability and potentially its fluorescence properties. The bipiperidine moiety could influence its solubility and boiling/melting points .Scientific Research Applications
Chemosensors for Transition Metal Ions
Naphthalene derivatives have been synthesized and characterized for their molecular recognition abilities toward transition metal ions, showing remarkable selectivity towards Cu2+ ions. This selectivity is observed in methanol or methanol–water mixtures, accompanied by a color change from orange to intense blue, indicating potential applications as chemosensors (Prajkta Gosavi-Mirkute et al., 2017).
Mushroom Tyrosinase Inhibition
Bi-pyridine compounds related to the compound of interest have been synthesized and examined for their inhibitory activity against mushroom tyrosinase, a key enzyme in the melanin biosynthesis pathway. These compounds were found to be potent uncompetitive inhibitors, suggesting potential applications in fields requiring tyrosinase inhibition (F. Karbassi et al., 2004).
Anticancer Evaluation
Naphthalene derivatives have been synthesized and evaluated for their anticancer activity. The synthesis involved reactions with different nucleophile agents, leading to the creation of compounds with potential anticancer properties. Some of these newly synthesized compounds were evaluated as anticancer agents, highlighting the versatility of naphthalene derivatives in medicinal chemistry (R. S. Gouhar & Eman M. Raafat, 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target theSerine/threonine-protein kinase Sgk1 . This protein plays a crucial role in regulating ion transport and cell survival.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential interaction with serine/threonine-protein kinase sgk1, it may influence pathways related toion transport and cell survival .
Result of Action
Based on its potential target, it may influencecell survival and ion transport processes .
Future Directions
The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or conducting preclinical and clinical trials .
properties
IUPAC Name |
naphthalen-1-yl-[4-(4-pyridin-4-yloxypiperidin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c30-26(25-7-3-5-20-4-1-2-6-24(20)25)29-16-10-21(11-17-29)28-18-12-23(13-19-28)31-22-8-14-27-15-9-22/h1-9,14-15,21,23H,10-13,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPTQGGGBCTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=NC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4'-bipiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934668.png)


![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B2934676.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2934679.png)
![3-[[(E)-2-cyano-3-[3-ethoxy-4-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2934680.png)

![1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2934683.png)


![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2934686.png)